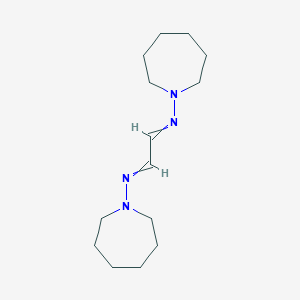
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene is an organic compound with the molecular formula C14H24Br2F2. This compound contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, 2 fluorine atoms, and 2 bromine atoms . It is a halogenated hydrocarbon, which means it contains halogen atoms (bromine and fluorine) in its structure.
Méthodes De Préparation
The synthesis of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Halogenation: Introduction of bromine and fluorine atoms into the hydrocarbon chain.
Alkylation: Addition of ethyl groups to the hydrocarbon chain.
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing their chemical and biological properties. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can be compared with other halogenated hydrocarbons, such as:
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
- 3,8-Dibromo-4,7-diethyl-5,6-difluorodecane (without the double bond)
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethyl groups, as well as the presence of a double bond, which influences its reactivity and applications.
Propriétés
Numéro CAS |
920492-59-7 |
|---|---|
Formule moléculaire |
C14H24Br2F2 |
Poids moléculaire |
390.14 g/mol |
Nom IUPAC |
3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene |
InChI |
InChI=1S/C14H24Br2F2/c1-5-9(11(15)7-3)13(17)14(18)10(6-2)12(16)8-4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
PWUJILASUCFEPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC)Br)C(=C(C(CC)C(CC)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)


![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)



methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)


